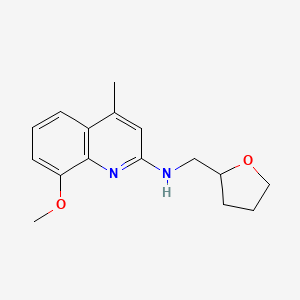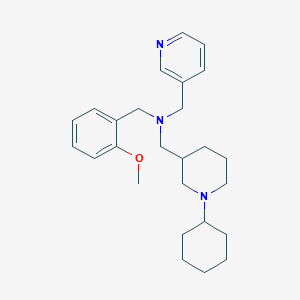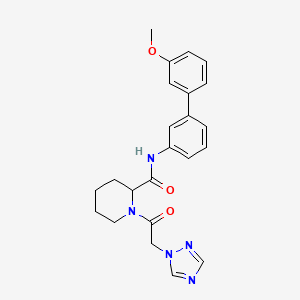
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as MTMQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have antiviral effects against a range of viruses including HIV and hepatitis B. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have anti-inflammatory effects, and has been shown to reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and is stable under a range of conditions. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of various diseases.
However, there are also some limitations to the use of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine in lab experiments. This compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine. One area of interest is the development of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, which could lead to the development of new drugs with improved efficacy and safety profiles. Finally, there is a need for further research on the biochemical and physiological effects of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, which could lead to the identification of new therapeutic targets for a range of diseases.
Synthesis Methods
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can be synthesized using a variety of methods, including the reaction of 8-methoxy-4-methyl-2-quinolinamine with tetrahydro-2-furanylmethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine as a white crystalline solid with a high degree of purity.
Scientific Research Applications
8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been the subject of extensive scientific research due to its potential applications in drug development. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Additionally, 8-methoxy-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-15(17-10-12-5-4-8-20-12)18-16-13(11)6-3-7-14(16)19-2/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDAOIONLNTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-furyl)-4-(2-morpholin-4-ylpyridin-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012757.png)
![2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B6012778.png)
![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
![5-ethyl-6-methyl-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6012792.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
methanol](/img/structure/B6012807.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6012811.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)

![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)